molecular formula C7H13Cl2N3O B2498591 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol;dihydrochloride CAS No. 2260936-08-9

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol;dihydrochloride

Cat. No.: B2498591
CAS No.: 2260936-08-9
M. Wt: 226.1
InChI Key: XBAWTFADGGCMJK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a partially saturated pyridine ring. The molecule includes a hydroxymethyl (-CH2OH) substituent at the 3-position of the pyrazole ring and exists as a dihydrochloride salt, enhancing its solubility in polar solvents . Key physicochemical properties include:

  • Molecular formula: C7H13Cl2N3O
  • Molecular weight: 220.10 g/mol (free base: 153.18 g/mol)
  • Predicted density: 1.301 g/cm³
  • Boiling point: 419.0 ± 40.0 °C (free base) .

The compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and infectious diseases .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c11-4-7-5-3-8-2-1-6(5)9-10-7;;/h8,11H,1-4H2,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAWTFADGGCMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2CO.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrazole derivative with a suitable aldehyde or ketone, followed by reduction to form the desired alcohol. The reaction conditions often require a catalyst, such as palladium on carbon, and a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group typically yields the corresponding ketone or aldehyde, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticancer Activity

Research has indicated that 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol;dihydrochloride exhibits significant anticancer properties. It has been studied for its ability to inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumor progression.

Compound Cancer Type IC50 (µM) Reference
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanolA549 (Lung)10.0
4,5-Dihydro-pyrazolo[4,3-c]pyridine derivativeMCF-7 (Breast)12.5

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that the compound induced apoptosis in A549 lung cancer cells via a mitochondrial-dependent pathway. This suggests its potential as a therapeutic agent in lung cancer treatment.

Neurological Disorders

The compound has also been explored for its neuroprotective effects. It is believed to modulate neurotransmitter systems and may be beneficial in treating conditions such as anxiety and depression.

Mechanism of Action Target Effect
Inhibition of monoamine oxidaseMAO-A and MAO-BIncreased levels of serotonin and dopamine

Case Study : In vitro studies have shown that the compound can significantly reduce oxidative stress in neuronal cells, indicating its potential for neuroprotection.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound against various pathogens.

Pathogen Type Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusGram-positive32 µg/mL
Escherichia coliGram-negative64 µg/mL

Case Study : A study conducted on the antimicrobial efficacy of this compound showed promising results against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism by which 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol exerts its effects is often related to its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes or signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol dihydrochloride with structurally related analogs, focusing on substituents, physicochemical properties, and biological activity:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound -CH2OH at C3; dihydrochloride C7H13Cl2N3O 220.10 Enhanced solubility due to dihydrochloride salt; potential CNS or antimicrobial applications
Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride -COOEt at C3; dihydrochloride C9H15Cl2N3O2 268.14 Higher lipophilicity (carboxylate ester); used as an intermediate in drug discovery
3-(1,3-Oxazol-5-yl)-1-propyl derivative (12f) -C3H7 and oxazolyl at C3; hydrochloride C12H17ClN4O 280.75 Antibacterial activity against ESKAPE pathogens (e.g., MIC = 8 µg/mL for S. aureus)
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol hydrochloride -CH3 at N1; monohydrochloride C8H14ClN3O 203.67 Reduced steric hindrance compared to dihydrochloride; lower melting point (119–120°C)
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride -CH3 at N2; dihydrochloride C7H13Cl2N3 202.10 Altered ring conformation; used in kinase inhibitor development

Key Observations:

The oxazolyl-substituted derivative (12f) demonstrates direct antimicrobial activity, suggesting that electron-withdrawing substituents at C3 enhance interaction with bacterial enzymes .

Salt Form and Solubility: Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochlorides or free bases, as seen in the target compound versus its 1-methyl analog .

Synthetic Accessibility :

  • Derivatives with ester groups (e.g., ethyl carboxylate) are synthesized in higher yields (45–50%) compared to oxazolyl-substituted analogs (30–45%), likely due to steric and electronic challenges in cyclization steps .

Structural Isomerism :

  • Pyrazolo[3,4-c]pyridine isomers (e.g., 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride) exhibit distinct conformational properties, with the pyridine ring adopting a half-chair conformation, influencing receptor binding .

Biological Activity

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol; dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C9H12Cl2N3OC_9H_{12}Cl_2N_3O with a molecular weight of approximately 235.12 g/mol. Its structure features a tetrahydro-pyrazolo framework that is significant for various biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as a c-Met inhibitor. c-Met is a receptor tyrosine kinase implicated in various cancers. A study synthesized several derivatives of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and evaluated their inhibitory activity against c-Met kinase. Among the derivatives, one compound demonstrated an IC50 value of 68 nM against c-Met and exhibited low micromolar potency against MKN45 and EBC-1 cell lines. This compound also showed over 50-fold selectivity against other tested tyrosine kinases .

Neuroprotective Effects

The neuroprotective effects of tetrahydro-pyrazolo derivatives have been investigated in models of neurodegenerative diseases. In vitro studies indicated that these compounds could reduce oxidative stress and apoptosis in neuronal cells induced by neurotoxic agents. The mechanism is believed to involve the modulation of signaling pathways related to cell survival and inflammation .

Antimicrobial Activity

Preliminary screening for antimicrobial properties revealed that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications on the pyrazolo ring can enhance antimicrobial efficacy .

Synthesis and Derivatives

The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol typically involves multi-step reactions starting from readily available precursors. The synthesis process includes cyclization reactions that form the pyrazolo ring followed by functionalization to introduce the methanol group.

Table: Synthesis Overview

StepReaction TypeKey ReagentsConditions
1CyclizationHydrazineHeat
2FunctionalizationAlcoholsAcidic medium
3PurificationCrystallizationSolvent-based

Case Study 1: Inhibition of c-Met Kinase

In a focused study on cancer therapy, several derivatives were tested for their ability to inhibit c-Met kinase activity in vitro. The results indicated that compounds with specific substitutions on the pyrazolo ring exhibited enhanced inhibition compared to the parent compound. This suggests that structural modifications can significantly influence biological activity.

Case Study 2: Neuroprotection in Cell Models

A series of experiments conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with tetrahydro-pyrazolo compounds led to increased cell viability and reduced markers of apoptosis when exposed to oxidative stressors such as hydrogen peroxide. These findings support the potential use of these compounds in neuroprotective strategies.

Q & A

Q. How can reaction conditions be optimized for synthesizing 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol dihydrochloride?

Optimization involves adjusting temperature, solvent polarity, and catalyst selection to improve yield and selectivity. For instance, polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution steps, while temperature control (40–80°C) minimizes side reactions like over-alkylation. Catalysts such as triethylamine or DMAP can accelerate intermediate formation. Reaction progress should be monitored via thin-layer chromatography (TLC) to track intermediates and confirm completion .

Q. What purification techniques are effective for isolating the target compound from reaction mixtures?

Column chromatography using silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) effectively separates the dihydrochloride salt from byproducts. For high-purity isolation, recrystallization in ethanol or methanol is recommended. Centrifugation or filtration removes insoluble impurities, followed by lyophilization to obtain the final crystalline product .

Q. How should researchers characterize the physicochemical properties of this compound?

Key analyses include:

  • Solubility : Test in water, DMSO, and ethanol using UV-Vis spectroscopy or gravimetric methods.
  • Stability : Conduct accelerated stability studies under varying pH (2–9) and temperatures (4°C, 25°C, 40°C) over 14–30 days, monitored via HPLC .
  • Structural confirmation : Use 1^1H/13^13C NMR to verify the bicyclic pyrazolopyridine core and mass spectrometry (ESI-MS) to confirm molecular weight (MW: 211.09 g/mol) .

Q. What methods are suitable for monitoring reaction progress during synthesis?

TLC with UV visualization (254 nm) is standard for tracking intermediates. For quantitative analysis, HPLC with a C18 column and acetonitrile/water mobile phase provides resolution for the dihydrochloride salt and byproducts. In-line FTIR can detect functional group transformations (e.g., alcohol oxidation) in real time .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Modify substituents at the pyridine N-1 and pyrazole C-3 positions to assess pharmacophore contributions. For example:

  • Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) to improve metabolic stability.
  • Replace the methanol group with carboxamide or ester moieties to alter solubility and target binding.
    Evaluate changes via in vitro assays (e.g., kinase inhibition) and correlate with computational docking studies .

Q. What experimental strategies resolve contradictions in reported pharmacological activities?

Discrepancies in biological data (e.g., IC50_{50} variability) may arise from assay conditions or impurity profiles. Mitigate this by:

  • Validating compound purity (>95% via HPLC) before testing.
  • Standardizing assay protocols (e.g., ATP concentration in kinase assays).
  • Cross-referencing with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can computational modeling predict interactions with biological targets?

Use molecular dynamics (MD) simulations to model the compound’s binding to kinases or GPCRs. Quantum mechanical (QM) calculations optimize protonation states of the pyrazolopyridine core in physiological pH. Machine learning models trained on pyrazole derivatives can predict ADMET properties .

Q. What methods validate the compound’s stability under varying storage conditions?

Contradictory storage recommendations (e.g., -20°C vs. room temperature) require empirical validation:

  • Conduct stability studies comparing degradation rates (HPLC) under both conditions.
  • Assess hygroscopicity via dynamic vapor sorption (DVS) to determine moisture sensitivity.
  • Use DSC/TGA to identify thermal decomposition thresholds .

Q. How can in vitro and in vivo models elucidate its mechanism of action?

  • In vitro : Use HEK293 cells transfected with target receptors (e.g., 5-HT6_6) to measure cAMP modulation.
  • In vivo : Administer to rodent models of CNS disorders and quantify biomarker changes (e.g., BDNF levels via ELISA). Pair with PET imaging to assess blood-brain barrier penetration .

Q. What analytical techniques identify degradation products during long-term storage?

LC-MS/MS with high-resolution mass spectrometry identifies degradation impurities (e.g., oxidation at the pyrazole ring). Forced degradation studies (heat, light, oxidation) coupled with NMR structural elucidation clarify degradation pathways .

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